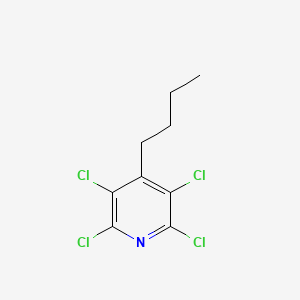

4-Butyl-2,3,5,6-tetrachloropyridine

Description

Significance of Chlorinated Heterocycles as Synthetic Precursors

Chlorinated heterocyclic compounds are valuable synthetic precursors due to the reactivity of the carbon-chlorine bond. acs.org The chlorine atoms can be readily displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This versatility makes them key building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. mdpi.comchemscene.com In particular, polychlorinated pyridines are important intermediates in the production of pesticides. tera.orgwikipedia.orgjubilantingrevia.com

Overview of Pyridine (B92270) Derivatives as Fundamental Scaffolds in Advanced Synthesis

The pyridine ring is a fundamental scaffold in numerous biologically active compounds and advanced materials. wikipedia.orgbaranlab.org Its aromatic and heterocyclic nature, coupled with its ability to coordinate with metals, makes it a privileged structure in medicinal chemistry and materials science. wikipedia.orgrsc.org The introduction of various substituents onto the pyridine core allows for the fine-tuning of its electronic and steric properties, leading to the development of compounds with specific functions. organic-chemistry.org The synthesis of pyridine and its derivatives has a long history, with the first synthesis of a heteroaromatic compound being pyridine itself. wikipedia.org

Research Trajectory of Polychlorinated Pyridines: Historical Context and Emerging Trends

Historically, research on polychlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs), focused on their industrial applications and later on their environmental impact. nih.govnih.gov The study of polychlorinated pyridines has evolved from initial investigations into their synthesis and basic reactivity to their application as versatile intermediates in the construction of complex molecules. researchgate.netgoogle.comgoogle.com Current trends in the field are directed towards the development of more efficient and selective methods for the synthesis and functionalization of polychlorinated pyridines, as well as the exploration of their potential in creating novel compounds with desirable biological or material properties. acs.orgnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

23985-85-5 |

|---|---|

Molecular Formula |

C9H9Cl4N |

Molecular Weight |

273.0 g/mol |

IUPAC Name |

4-butyl-2,3,5,6-tetrachloropyridine |

InChI |

InChI=1S/C9H9Cl4N/c1-2-3-4-5-6(10)8(12)14-9(13)7(5)11/h2-4H2,1H3 |

InChI Key |

JYPSGYZTBIAHIY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C(=NC(=C1Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Butyl 2,3,5,6 Tetrachloropyridine

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for polychlorinated pyridines. The electron-deficient nature of the pyridine (B92270) ring, exacerbated by the inductive effect of the four chlorine atoms, facilitates the attack of nucleophiles.

In nucleophilic substitution reactions of polysubstituted pyridines, the position of attack is governed by the electronic and steric environment of the carbon-halogen bonds. For 2,3,5,6-tetrachloropyridine (B1294921), nucleophilic attack preferentially occurs at the 4-position (γ-position) due to the effective stabilization of the negative charge in the Meisenheimer intermediate by the para-nitrogen atom. However, in 4-butyl-2,3,5,6-tetrachloropyridine, the 4-position is already substituted. Consequently, nucleophilic attack is expected to occur at the α-positions (2- and 6-positions), which are ortho and para to the ring nitrogen and thus activated towards nucleophilic attack. The two α-positions are electronically equivalent.

Studies on analogous 4-substituted tetrachloropyridines have demonstrated that the regioselectivity of nucleophilic substitution is highly dependent on the nature of the nucleophile and the reaction conditions.

The reaction of chlorinated pyridines with carbon-centered nucleophiles, such as organolithium reagents and Grignard reagents, can lead to the formation of new carbon-carbon bonds. The reaction of n-butyl-lithium with 2,3,5,6-tetrachloropyridine has been reported to primarily result in metal-halogen exchange at the 4-position, forming tetrachloro-4-pyridyl-lithium. Subsequent reaction with an electrophile or hydrolysis would not yield a butyl-substituted pyridine. However, in reactions with other 4-substituted tetrachloropyridines, the reaction of n-butyl-lithium can lead to the formation of pyridynes or lithiated species at other positions on the ring.

For this compound, reaction with a carbon nucleophile like an organolithium reagent (R-Li) would be expected to result in substitution at the 2- or 6-position.

Table 1: Illustrative Reactions with Carbon-Centered Nucleophiles on Related Chloro-pyridines

| Substrate | Nucleophile | Product(s) | Observations |

|---|---|---|---|

| 2,3,5,6-Tetrachloropyridine | n-BuLi | Tetrachloro-4-pyridyl-lithium | Metal-halogen exchange at the 4-position is the major pathway. |

| 3-(4',4'-dimethyl-2'-oxazolinyl)pyridine | n-BuLi | Mixture of 2-n-butyl-, 4-n-butyl-, and 6-n-butyl-3-(4',4'-dimethyl-2'-oxazolinyl)pyridine | The 4-substituted product is predominant, demonstrating the directing effect of the oxazolinyl group and the inherent reactivity of the 4-position. |

Nitrogen-containing heterocycles are of significant interest in medicinal chemistry. The reaction of this compound with nitrogen-centered nucleophiles such as amines, amides, and azides would be expected to proceed via nucleophilic aromatic substitution at the 2- or 6-position to yield the corresponding amino-substituted pyridines. The reaction outcome can be influenced by the basicity and steric bulk of the nitrogen nucleophile.

Table 2: Illustrative Reactions with Nitrogen-Centered Nucleophiles on Related Polychloroaromatics

| Substrate | Nucleophile | Typical Product | Key Findings |

|---|---|---|---|

| 2,3-Dichloroquinoxaline | Butylamine | 2-Butylamino-3-chloroquinoxaline and 2,3-bis(butylamino)quinoxaline | Sequential displacement of chlorine atoms is observed. |

| 2,4-Dichloroquinazoline | Anilines, Benzylamines | 2-Chloro-4-aminoquinazolines | Highly regioselective substitution at the 4-position is consistently observed. |

Sulfur nucleophiles, such as thiols and thiophenols, are generally soft nucleophiles and react readily with electron-deficient aromatic rings. The reaction of this compound with a sulfur-centered nucleophile (RS⁻) is anticipated to afford the corresponding 2-thioether derivative.

Research on 2,3,5,6-tetrachloro-4-mercaptopyridine has shown that it can be methylated with dimethyl sulfate, indicating the nucleophilic character of the sulfur atom in this class of compounds.

Oxygen-centered nucleophiles, such as alkoxides and phenoxides, can displace the chlorine atoms on the tetrachloropyridine ring to form the corresponding ethers. These reactions often require elevated temperatures. The reaction of this compound with an alkoxide (RO⁻) would be predicted to yield a 2-alkoxy-4-butyl-3,5,6-trichloropyridine.

The synthesis of 2,3,5,6-tetrachloro-4-pyridinol from pentachloropyridine (B147404) by reaction with potassium hydroxide (B78521) in tert-butyl alcohol demonstrates the feasibility of displacing a chlorine atom with a hydroxyl group in this system.

Table 3: Illustrative Reactions with Oxygen-Centered Nucleophiles on Related Chloropyridines

| Substrate | Nucleophile/Reagent | Product | Reaction Conditions |

|---|---|---|---|

| Pentachloropyridine | KOH / tert-butyl alcohol | 2,3,5,6-tetrachloro-4-pyridinol | Heating for 10 hours. |

Transition Metal-Catalyzed Cross-Coupling Reactions

Given the presence of multiple C-Cl bonds, selective cross-coupling at one position would be a significant challenge. Typically, the reactivity of aryl chlorides in cross-coupling reactions is lower than that of bromides and iodides, often requiring more active catalyst systems. For this compound, a palladium or nickel-catalyzed cross-coupling reaction with a boronic acid (Suzuki coupling) or an organozinc reagent (Negishi coupling) would be expected to occur preferentially at the more reactive α-positions (2- or 6-position). The choice of catalyst, ligand, and reaction conditions would be crucial to achieve mono-substitution and control regioselectivity.

Table 4: General Scheme for Suzuki Cross-Coupling

| Reactant A | Reactant B | Catalyst System | Generic Product |

|---|---|---|---|

| This compound | R-B(OH)₂ | Pd or Ni catalyst + Ligand + Base | 4-Butyl-2-R-3,5,6-trichloropyridine |

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. libretexts.orglibretexts.org In the context of this compound, this reaction offers a versatile method for introducing aryl or vinyl substituents at the chlorinated positions. The general reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with the tetrachloropyridine in the presence of a palladium catalyst and a base. libretexts.orglibretexts.org

The reactivity of the chlorine atoms on the pyridine ring follows the general trend for aryl halides in Suzuki-Miyaura coupling: I > Br > OTf > Cl > F. libretexts.org Consequently, the chlorine atoms of this compound are less reactive than their bromo or iodo counterparts, often requiring more forcing reaction conditions or more sophisticated catalyst systems to achieve efficient coupling. libretexts.org

Research has shown that palladium complexes with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands are often effective for the Suzuki-Miyaura coupling of less reactive aryl chlorides. researchgate.netnih.gov The choice of base is also crucial, with common options including potassium carbonate, cesium carbonate, and potassium phosphate. fishersci.ie The reaction is typically carried out in solvents such as toluene, dioxane, or aqueous mixtures. researchgate.netfishersci.ie

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | libretexts.org |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | libretexts.org |

| [(tBubpy)PdCl₂] | - | K₂CO₃ | Alcohol | RT - Reflux | researchgate.net |

Note: This table presents general conditions often employed for the Suzuki-Miyaura coupling of aryl chlorides and may be applicable to this compound with optimization.

Sonogashira Coupling and Alkynylation

The Sonogashira coupling reaction provides a route to synthesize arylalkynes by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org For this compound, this reaction allows for the introduction of alkynyl moieties at the chlorinated positions, significantly expanding its synthetic utility.

Similar to the Suzuki-Miyaura coupling, the reactivity of the chloro-substituents in the Sonogashira reaction is lower than that of bromo or iodo analogs. libretexts.org However, the use of appropriate catalysts and conditions can facilitate the coupling. Palladium complexes with phosphine ligands are commonly used, and the addition of a copper(I) salt, such as CuI, is generally required for the reaction to proceed efficiently under mild conditions. wikipedia.orgorganic-chemistry.org The amine base, often diethylamine (B46881) or triethylamine, also serves as the solvent in many cases. wikipedia.org

Recent advancements have led to the development of copper-free Sonogashira coupling protocols, which can be advantageous in certain contexts to avoid issues related to the toxicity or side reactions of copper. organic-chemistry.orglibretexts.org These methods often rely on specific palladium catalysts and conditions to promote the reaction. libretexts.org

Table 2: Typical Reagents for Sonogashira Coupling

| Component | Examples | Role | Reference |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main catalyst | wikipedia.orgorganic-chemistry.org |

| Copper(I) Co-catalyst | CuI | Activates the alkyne | wikipedia.orgorganic-chemistry.org |

| Base | Et₂NH, Et₃N, i-Pr₂NH | Base and often solvent | wikipedia.orgorganic-chemistry.org |

| Alkyne | Phenylacetylene, Trimethylsilylacetylene | Coupling partner | wikipedia.org |

Other Coupling Reactions (e.g., C-N bond formation)

Beyond C-C bond formation, the functionalization of the tetrachloropyridine core can be achieved through other cross-coupling reactions, notably those forming carbon-heteroatom bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for the formation of C-N bonds. nih.gov This reaction would enable the introduction of primary or secondary amines at the chlorinated positions of this compound, leading to the synthesis of aminopyridine derivatives. nih.gov

The Buchwald-Hartwig amination of aryl chlorides typically requires the use of specialized palladium catalysts with bulky, electron-rich phosphine ligands. nih.gov The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide often being employed.

Copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, represent an alternative to palladium-based methods. mdpi.com While traditional Ullmann conditions often require harsh reaction temperatures, modern protocols utilizing ligands like L-proline can facilitate the reaction under milder conditions. mdpi.com These methods have been successfully applied to the amination of halopyridines. researchgate.net

Regiochemical Control in Catalytic Transformations

A key challenge in the functionalization of polysubstituted aromatic rings like this compound is achieving regiochemical control. The four chlorine atoms on the pyridine ring are not electronically equivalent, and their reactivity towards catalytic transformations can differ. The position of the butyl group at C-4 can influence the electronic and steric environment of the adjacent chlorine atoms at C-3 and C-5, as well as the more distant ones at C-2 and C-6.

In general, for electrophilic aromatic substitution, the directing effects of substituents on the ring determine the position of the incoming group. libretexts.orgyoutube.com While cross-coupling reactions proceed through a different mechanism, the electronic nature of the C-Cl bonds, influenced by the pyridine nitrogen and the butyl group, can lead to preferential reaction at certain positions.

For instance, in the Sonogashira coupling of 4,6-dichloro-2-pyrone, the reaction proceeds with high regioselectivity for the 6-position. nih.gov Theoretical studies indicated that oxidative addition of the palladium catalyst to the C-6 chlorine is both kinetically and thermodynamically favored. nih.gov Similar regioselectivity has been observed in the functionalization of other polyhalogenated heterocycles. The ability to selectively functionalize one position over others is crucial for the controlled synthesis of complex molecules. nih.govnih.gov Strategies to achieve such control often involve a careful choice of catalyst, ligands, and reaction conditions. nih.gov

Organometallic Chemistry of Tetrachloropyridine Scaffolds

The generation of organometallic intermediates from tetrachloropyridine scaffolds is a powerful strategy for their derivatization. These intermediates, particularly pyridyl-lithium and pyridyl-Grignard reagents, serve as potent nucleophiles that can react with a wide range of electrophiles.

Generation and Reactivity of Pyridyl-Lithium Intermediates

Pyridyl-lithium reagents can be generated from halogenated pyridines through lithium-halogen exchange. For tetrachloropyridines, this is typically achieved by treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures. The high reactivity of these organolithium reagents allows for the exchange to occur even with the relatively unreactive C-Cl bonds.

Studies on tetrachloro-4-methoxypyridine have shown that t-butyl-lithium can selectively deprotonate the ring to form a trichloro-4-methoxy-3-pyridyl-lithium intermediate. rsc.org This demonstrates that under certain conditions, metalation can occur at a specific position on the tetrachloropyridine ring. The resulting pyridyl-lithium species are highly reactive and can undergo a variety of subsequent reactions.

Reactions with Organometallic Reagents for Derivatization

Tetrachloropyridine scaffolds can be derivatized by direct reaction with organometallic reagents, such as Grignard and organolithium reagents. rsc.org These reactions often proceed via nucleophilic aromatic substitution, where the organometallic reagent displaces one of the chlorine atoms. The electron-deficient nature of the tetrachloropyridine ring facilitates this type of attack, particularly at the 2- and 4-positions. ambeed.com

For example, the reaction of tetrachloro-4-methoxypyridine with sterically non-demanding Grignard and organolithium reagents has been shown to displace the methoxy (B1213986) group, leading to the formation of 4-alkyl- or 4-aryl-tetrachloropyridines. rsc.org This highlights the potential for direct functionalization at the 4-position of a tetrachloropyridine ring system.

Furthermore, the introduction of functional groups via organometallic intermediates opens up a wide array of synthetic possibilities. The newly formed C-C or C-heteroatom bonds can be further manipulated to build more complex molecular architectures. The choice of the organometallic reagent and the reaction conditions can influence the outcome of the reaction, allowing for a degree of control over the derivatization process. youtube.com

Coordination Chemistry with Transition Metals

The interaction of pyridine and its derivatives with transition metals is a cornerstone of coordination chemistry. wikipedia.orglibretexts.org These complexes find applications ranging from catalysis to materials science. wikipedia.org Pyridine, with its nitrogen lone pair, typically acts as a Lewis base, donating electrons to a metal center. wikipedia.org It is classified as a weak pi-acceptor ligand. wikipedia.org The resulting coordination compounds can adopt various geometries, such as octahedral, tetrahedral, and square planar, depending on the metal, its oxidation state, and the other ligands present. wikipedia.orglibretexts.org

While specific studies on the coordination chemistry of this compound are not extensively detailed in the provided results, general principles of pyridine coordination can be inferred. The steric and electronic properties of the substituents on the pyridine ring significantly influence its coordination behavior. The four chlorine atoms on the pyridine ring in this compound are strongly electron-withdrawing, which would decrease the basicity of the pyridine nitrogen. This reduced basicity would likely result in weaker coordination to transition metals compared to unsubstituted pyridine.

Furthermore, the presence of chlorine atoms at the 2 and 6 positions creates steric hindrance around the nitrogen atom, which can also impede coordination. wikipedia.org However, N-heterocyclic ligands, including those derived from pyridine, are known to form stable complexes with various transition metals. mdpi.com For instance, complexes of the type MCl2(py)4 (where py is pyridine) are common for metals like Co(II) and Ni(II). wikipedia.org Terpyridine, a tridentate ligand composed of three pyridine units, forms well-defined pincer-type complexes with transition metals and has applications in catalysis and supramolecular chemistry. nih.gov The formation of such complexes with this compound would depend on the interplay between the electronic deactivation and steric hindrance caused by the chloro and butyl substituents.

Alternative Reaction Pathways

The redox chemistry of chlorinated pyridines encompasses both oxidation and reduction processes, which can lead to a variety of functionalized products or degradation.

Oxidation: The oxidation of pyridines can occur at the nitrogen atom to form pyridine N-oxides or can involve the pyridine ring itself. The presence of chlorine atoms on the pyridine ring can influence the susceptibility to oxidation. For instance, the oxidation of pyridinoline (B42742) cross-links in collagen, which share structural similarities with pyridines, has been studied in the context of inflammation, where reactive oxygen species are involved. nih.gov In a different approach, mixtures of chlorine and pyridine have been reported to oxidize secondary alcohols to ketones. acsgcipr.orgrsc.org

A recent study has shown that a carbonate species/H2O2 system can be used for the efficient dechlorination of chloropyridines. nih.gov In this process, the selective oxidant, peroxymonocarbonate (HCO4-), induces the N-oxidation of the chloropyridine. nih.gov This N-oxidation is a key step that facilitates subsequent nucleophilic dechlorination by the hydroperoxide anion (HO2-), significantly lowering the energy barrier for breaking the C-Cl bond. nih.gov

Reduction: The reduction of chlorinated pyridines can lead to the removal of chlorine atoms (hydrodechlorination) or saturation of the pyridine ring. A method for the silylative reduction of pyridines catalyzed by tris(pentafluorophenyl)borane (B72294) has been developed. acs.org This reaction leads to the formation of structurally diverse azacyclic compounds with the introduction of a C-Si bond. acs.org The specific outcome of the reduction depends on the position and nature of the substituents on the pyridine ring. acs.org For 2-substituted pyridines, this catalytic hydrosilylation results in fully reduced piperidine (B6355638) products. acs.org While this study does not specifically mention this compound, the principles could be applicable. The electrochemical reduction of pentachloropyridine is a known method to produce 2,3,5,6-tetrachloropyridine. nih.gov

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic and heterocyclic systems. libretexts.orgnih.govlibretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. libretexts.orgresearchgate.net

While direct cycloaddition reactions involving the pyridine ring of this compound as a diene are not commonly described, the generation of highly reactive intermediates like pyridynes from polychlorinated pyridines opens up possibilities for cycloaddition. Pyridynes are aryne analogues of pyridine and can be trapped by various dienes, such as furan (B31954).

For example, the reaction of n-butyl-lithium with various tetrachloropyridine derivatives can lead to the formation of trichloro-pyridyl-lithium species. rsc.org Upon heating, these intermediates can eliminate lithium chloride to generate a pyridyne. In the presence of furan, these pyridynes undergo cycloaddition to form adducts. rsc.org The regioselectivity of the cycloaddition is influenced by the substituents on the pyridine ring. rsc.org Specifically, studies on tetrachloro-6-substituted pyridines have shown that the resulting 2-substituted 3-pyridyne reacts with furan to yield a single cycloadduct. rsc.org This suggests that a similar approach with this compound could potentially generate a 4-butyl-trichloro-pyridyne, which could then be trapped by furan in a cycloaddition reaction.

The general utility of cycloaddition reactions for preparing pyridines is also recognized, although they can sometimes lead to isomeric mixtures. youtube.com

Photoinduced reactions offer alternative pathways for the transformation of chlorinated pyridines, often proceeding through radical mechanisms. The photochemical behavior of 2,3,5,6-tetrachloropyridine is significant for its environmental fate, as photodegradation is its primary removal mechanism. oecd.org The estimated atmospheric half-life for its degradation by photochemically-produced hydroxyl radicals is about 3 years. nih.gov

In a broader context, photochemical methods are employed for the functionalization of pyridines. nih.gov One such method involves the generation of pyridinyl radicals through single-electron reduction of pyridinium (B92312) ions, which can then couple with other radicals. nih.gov Another strategy involves the photoinduced functionalization of pyridines at the C4 position. acs.org

The photochemistry of transition metal complexes containing pyridine ligands has also been investigated. For instance, certain ruthenium(II) complexes with pyridyl-pyrazole ligands are photoreactive and undergo selective photoejection of the pyridyl-containing ligand upon irradiation with blue light. acs.org The presence of a chlorine substituent on the ligand had a minor effect on the photoreactivity in the studied cases. acs.org

Furthermore, the concept of chlorine radical photoelimination from nickel(III) complexes has been explored in the context of metallaphotoredox C(sp3)–H cross-coupling reactions. nih.gov This process involves the oxidation of a Ni(II) species to Ni(III), followed by photolysis to generate a chlorine radical. nih.gov While not directly involving this compound, these mechanistic studies highlight the potential for photoinduced cleavage of C-Cl bonds in related systems.

Halogen exchange (Halex) reactions are a type of nucleophilic aromatic substitution (SNAr) used to replace a halogen atom on an aromatic or heteroaromatic ring with another halogen, most commonly fluorine. wikipedia.orgacsgcipr.org This process is particularly effective for electron-deficient aromatic systems, including chlorinated pyridines. gaylordchemical.com

The Halex reaction typically involves heating the chlorinated substrate with a fluoride (B91410) source, such as potassium fluoride (KF), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). wikipedia.orggaylordchemical.com The presence of electron-withdrawing groups on the aromatic ring activates the substrate towards nucleophilic attack by the fluoride ion. gaylordchemical.com The pyridine ring itself, being electron-deficient, facilitates this reaction.

While specific examples of Halex reactions on this compound are not provided in the search results, the principles of the reaction are well-established for other chlorinated aromatic and heteroaromatic compounds. wikipedia.orggaylordchemical.com Given that 2,3,5,6-tetrachloropyridine is an electron-deficient system, it is expected to be a suitable substrate for Halex reactions. The reaction would likely proceed by sequential replacement of the chlorine atoms with fluorine, with the positions most activated towards nucleophilic attack reacting first. The butyl group at the 4-position would have some electronic and steric influence on the reactivity of the different chlorine atoms.

Catalysts, such as phase-transfer catalysts or specific mixtures of compounds, can be employed to accelerate the Halex reaction and allow for milder reaction conditions. acsgcipr.orggoogle.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For a molecule like 4-Butyl-2,3,5,6-tetrachloropyridine, DFT would be instrumental in understanding its structure, reactivity, and spectroscopic properties.

Structural Optimizations and Conformational Analysis

A primary application of DFT would be to determine the most stable three-dimensional structure of this compound. This involves geometry optimization, where the algorithm systematically alters the positions of the atoms to find the arrangement with the lowest possible energy. For the butyl group, a conformational analysis would be necessary to identify the most stable rotamers (conformational isomers) arising from rotation around the C-C single bonds. This analysis provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's physical and chemical properties.

Modeling of Regioselectivity in Chemical Transformations

The tetrachlorinated pyridine (B92270) ring is susceptible to nucleophilic substitution, and the presence of the butyl group can influence the regioselectivity of such reactions. DFT can be used to predict which of the chlorine atoms is most likely to be substituted. This is often achieved by calculating parameters such as atomic charges, frontier molecular orbital (HOMO/LUMO) distributions, and the Fukui function, which indicate the most electrophilic sites on the pyridine ring. For instance, studies on the functionalization of other tetrahalopyridines have successfully used DFT to explain observed regioselective outcomes.

Comparison of Theoretical Data with Experimental Observations (e.g., SC-XRD)

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. If single-crystal X-ray diffraction (SC-XRD) data for this compound were available, the computationally optimized geometry could be directly compared to the experimental structure. Good agreement between the theoretical and experimental bond lengths and angles would validate the chosen DFT functional and basis set, lending confidence to other predicted properties that are not easily measured experimentally. Similar comparative studies have been essential in confirming the accuracy of computational models for a wide range of organic molecules.

Advanced Ab Initio Methods

While DFT is a workhorse of computational chemistry, more computationally intensive ab initio methods can provide even higher accuracy for specific problems.

Studies on Halogen Exchange Reactions

Advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are particularly well-suited for studying subtle electronic effects like those involved in halogen bonding and halogen exchange reactions. For this compound, these methods could be used to precisely calculate the energies involved in the exchange of one of the chlorine atoms for another halogen, providing a deep understanding of the reaction mechanism and the factors that influence it.

Insights into Reaction Mechanisms and Intermediates

The reactivity of this compound is expected to be dominated by nucleophilic aromatic substitution (SNAr). The pyridine ring, being electron-deficient, is activated towards attack by nucleophiles, a characteristic that is further intensified by the presence of four electron-withdrawing chlorine atoms. The butyl group at the 4-position, being an electron-donating group, slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted tetrachloropyridine, but the overwhelming effect of the chlorine atoms still dictates the primary reaction pathway.

Computational studies on similar halogenated pyridines suggest that the SNAr mechanism proceeds via a two-step addition-elimination pathway. youtube.comnih.govyoutube.com The initial step involves the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is crucial for the reaction to proceed. The negative charge in the Meisenheimer complex is delocalized over the pyridine ring and is stabilized by the electron-withdrawing chloro substituents.

Density Functional Theory (DFT) calculations are a powerful tool to investigate the energetics of this reaction pathway. By calculating the potential energy surface, the transition states and the intermediates can be characterized, providing insights into the reaction kinetics and thermodynamics. For this compound, DFT studies would likely show that nucleophilic attack at the 2- and 6-positions is sterically hindered by the adjacent chlorine atoms. Attack at the 3- and 5-positions is electronically less favored due to the position of the nitrogen atom. Therefore, substitution is most likely to occur at the 2- or 6-positions, despite the steric hindrance, due to the strong activation by the ring nitrogen.

Recent research on triborane-mediated reactions of pyridine derivatives has shown the formation of stable dearomatized intermediates. rsc.org While not a direct SNAr reaction, this highlights the ability of the pyridine ring to accommodate intermediates where its aromaticity is disrupted, a key feature of the Meisenheimer complex in SNAr reactions.

The nature of the nucleophile and the reaction conditions also play a significant role. Strong nucleophiles will favor the formation of the Meisenheimer complex and subsequent elimination of a chloride ion. youtube.comyoutube.com Computational models can be employed to study the interaction of various nucleophiles with the this compound substrate to predict the most favorable reaction partners and conditions.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors derived from computational calculations provide a quantitative measure of the reactivity of a molecule. These descriptors are invaluable for predicting the behavior of this compound in chemical reactions.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors. For a reaction involving a nucleophile, the LUMO of the electrophile (this compound) is of primary importance. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. The presence of four chlorine atoms significantly lowers the LUMO energy of the pyridine ring. The electron-donating butyl group will slightly raise the LUMO energy compared to tetrachloropyridine itself, but it will remain low enough for the molecule to be a potent electrophile.

Molecular Electrostatic Potential (MEP): The MEP surface visually represents the charge distribution within a molecule. For this compound, the MEP would show regions of positive potential (electron-poor) around the carbon atoms of the pyridine ring, particularly at the positions bearing chlorine atoms, making them attractive sites for nucleophilic attack. The nitrogen atom would exhibit a region of negative potential. mdpi.com

Global Reactivity Descriptors: These descriptors provide a general measure of a molecule's reactivity.

Chemical Hardness (η): Calculated as half the difference between the ionization potential and the electron affinity (approximated by HOMO and LUMO energies), chemical hardness indicates the resistance of a molecule to changes in its electron distribution. A smaller hardness value suggests higher reactivity. Polychlorinated aromatic compounds generally exhibit lower chemical hardness.

Electronegativity (χ): This descriptor measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): This index quantifies the global electrophilic nature of a molecule. A higher electrophilicity index points to a greater susceptibility towards nucleophilic attack.

Studies on other polychlorinated aromatic compounds have demonstrated a strong correlation between these quantum chemical descriptors and their experimental reactivity. nih.govmdpi.comresearchgate.net

The following table provides hypothetical, yet expected, trends for some quantum chemical descriptors of this compound in comparison to related compounds, based on established chemical principles.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) |

| Pyridine | High | High | Large | High | Low |

| 2,3,5,6-Tetrachloropyridine (B1294921) | Low | Low | Small | Low | High |

| This compound | Slightly Higher than Tetrachloropyridine | Slightly Higher than Tetrachloropyridine | Small | Low | High |

| 4-Nitropyridine | Low | Very Low | Small | Low | Very High |

This table is illustrative and based on general chemical principles. Actual values would require specific DFT calculations.

Analytical Methodologies for Characterization and Quantification

Chromatographic and Separative Methods

Chromatographic techniques are essential for separating 4-Butyl-2,3,5,6-tetrachloropyridine from impurities and for its quantification.

Both GC and HPLC are powerful separative techniques used to determine the purity of a sample and to quantify the analyte. The choice between GC and HPLC depends on the compound's volatility and thermal stability.

Gas Chromatography (GC): Given its expected volatility, GC is a suitable method for analyzing this compound. The compound would be vaporized and passed through a capillary column (e.g., a non-polar DB-5 or similar). The retention time would be characteristic of the compound under specific conditions (temperature program, carrier gas flow rate). Coupling GC with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) allows for both quantification and structural confirmation. GC-MS is particularly powerful, as the mass spectrum provides a molecular fingerprint that can confirm the compound's identity and molecular weight.

High-Performance Liquid Chromatography (HPLC): HPLC is an alternative and complementary technique. For a non-polar compound like this compound, a reversed-phase method would likely be employed, using a C18 or C8 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector set to a wavelength where the pyridine (B92270) ring absorbs strongly. Purity is assessed by the presence of a single major peak, and quantification is achieved by comparing the peak area to that of a known standard.

Table 3: Common Chromatographic Methods for Analysis

| Method | Typical Stationary Phase | Typical Detector | Application |

| Gas Chromatography (GC) | Polydimethylsiloxane (e.g., DB-5) | Mass Spectrometry (MS), Flame Ionization (FID) | Purity, Quantification, Impurity ID |

| High-Performance Liquid Chromatography (HPLC) | Octadecylsilane (C18) | Ultraviolet (UV), Mass Spectrometry (MS) | Purity, Quantification |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. This technique provides the exact molecular mass of the parent ion and offers structural insights through the analysis of its fragmentation patterns.

Upon introduction into a mass spectrometer, typically using an ionization technique such as electron ionization (EI), the molecule is bombarded with high-energy electrons. This process dislodges an electron from the molecule, generating a positively charged molecular ion (M⁺•), which is also a radical cation. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For this compound (C₉H₉Cl₄N), the theoretical monoisotopic molecular weight is 270.9513 g/mol . The mass spectrometer detects this molecular ion, confirming the compound's identity.

The energy imparted during ionization is often sufficient to cause the molecular ion to break apart into smaller, charged fragments. This fragmentation is not random; it occurs at the weakest bonds and results in the formation of more stable ions. Analyzing the m/z values of these fragment ions allows for the reconstruction of the original molecule's structure.

For this compound, the fragmentation is expected to follow predictable pathways:

Alpha-Cleavage: The bond between the first and second carbon of the butyl group (alpha to the pyridine ring) can break, leading to the loss of a propyl radical (•C₃H₇) and the formation of a stable ion.

Benzylic-type Cleavage: The most common fragmentation would be the cleavage of the bond between the pyridine ring and the butyl group, resulting in the loss of a butyl radical (•C₄H₉). This would generate a tetrachloropyridinyl cation.

McLafferty-type Rearrangement: A rearrangement involving the transfer of a gamma-hydrogen from the butyl chain to the pyridine ring can lead to the elimination of a neutral butene molecule (C₄H₈).

Loss of Chlorine: Fragmentation can also involve the sequential loss of chlorine atoms from the pyridine ring.

The pattern of isotopic peaks is also highly informative. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), any fragment containing chlorine atoms will appear as a characteristic cluster of peaks, allowing for the determination of the number of chlorine atoms in that fragment.

| Proposed Fragment Ion | m/z (Monoisotopic) | Origin |

|---|---|---|

| [C₉H₉Cl₄N]⁺• (Molecular Ion) | 271 | Parent Molecule |

| [C₅Cl₄N]⁺ | 214 | Loss of butyl radical (•C₄H₉) |

| [C₅HCl₄N]⁺• | 215 | McLafferty rearrangement (loss of butene, C₄H₈) |

| [C₆H₂Cl₄N]⁺ | 228 | Alpha-cleavage (loss of propyl radical, •C₃H₇) |

| [C₉H₉Cl₃N]⁺• | 236 | Loss of a chlorine atom (•Cl) |

Electrochemical Techniques (e.g., DPV-measurements)

Electrochemical techniques, particularly Differential Pulse Voltammetry (DPV), offer a highly sensitive method for the quantification of electroactive compounds like this compound. DPV is a powerful analytical tool known for its low detection limits and its ability to discriminate between different analytes in a mixture. wikipedia.orgnih.gov

The principle of DPV involves applying a series of regular voltage pulses superimposed on a linearly increasing potential ramp. wikipedia.org The current is measured twice for each pulse: once just before the pulse and again at the end of the pulse. The difference between these two current measurements is plotted against the potential. This differential measurement effectively minimizes the contribution from non-faradaic (charging) current, which significantly enhances the signal-to-noise ratio and improves sensitivity compared to other voltammetric techniques like cyclic voltammetry. pineresearch.comnih.gov

For this compound, the electrochemical activity is anticipated to be centered on the tetrachloropyridine ring. The oxidation or reduction of the ring system at a specific potential on the surface of a working electrode (such as a glassy carbon electrode) would generate a faradaic current. Studies on related pyridine derivatives have shown that the pyridine ring can undergo oxidation. nih.gov The resulting DPV plot would show a peak, with the peak potential being characteristic of the analyte and the peak height (current) being directly proportional to its concentration in the sample. This relationship allows for the creation of a calibration curve for quantitative analysis.

The high sensitivity of DPV allows for the detection of chemicals at very low concentrations, often in the micromolar (10⁻⁶ M) to nanomolar (10⁻⁸ M) range. wikipedia.orgrsc.org The selectivity can be tuned by carefully choosing the supporting electrolyte, pH, and the potential waveform parameters.

| DPV Parameter | Typical Value/Range | Purpose |

|---|---|---|

| Initial Potential | -0.2 V | Starting potential of the scan. |

| Final Potential | +1.2 V | Ending potential of the scan. |

| Pulse Amplitude | 50 mV | The height of the superimposed voltage pulse. |

| Pulse Width | 50 - 100 ms | The duration of the voltage pulse. |

| Scan Rate | 10 - 20 mV/s | The rate at which the base potential is swept. |

| Working Electrode | Glassy Carbon Electrode (GCE) | Inert surface for the electrochemical reaction. |

Advanced Analytical Approaches for Complex Mixtures

The analysis of this compound in complex matrices, such as environmental or biological samples, necessitates advanced analytical approaches that combine separation with sensitive detection. Hyphenated techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are the methods of choice for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a particularly powerful technique for analyzing pyridine derivatives, which can be polar and non-volatile. nih.gov The sample is first injected into a liquid chromatograph, where the components of the mixture are separated based on their interactions with a stationary phase packed in a column. For polar compounds like pyridine derivatives, mixed-mode liquid chromatography (MMLC), which utilizes both reversed-phase and ion-exchange mechanisms, can achieve excellent separation without the need for ion-pairing reagents that often interfere with MS detection. nih.govhelixchrom.com

After separation, the analyte elutes from the column and enters the mass spectrometer. Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and confirmation. In this setup, the first mass spectrometer (Q1) is set to select only the molecular ion of this compound (m/z 271). This selected ion is then passed into a collision cell (q2), where it is fragmented by collision with an inert gas. The resulting fragment ions are then analyzed by a second mass spectrometer (Q3).

By monitoring a specific fragmentation pathway (a precursor ion to product ion transition), a technique known as Multiple Reaction Monitoring (MRM) can be used. This method is highly specific and sensitive, allowing for accurate quantification of the target analyte even in the presence of co-eluting matrix components. Derivatization with reagents that enhance ionization efficiency can also be employed to further improve detection limits. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For compounds with sufficient volatility and thermal stability, GC-MS is a viable alternative. The sample is vaporized and separated in a gas chromatograph using a capillary column. The separated components then enter the mass spectrometer for detection. The retention time from the GC provides one level of identification, while the mass spectrum provides confirmation and structural information, as detailed in section 5.2.2. PubChem lists the availability of GC-MS data for the parent compound, 2,3,4,6-Tetrachloropyridine, indicating the suitability of this technique for this class of compounds. nih.gov

These advanced, hyphenated approaches provide the necessary selectivity and sensitivity for the robust characterization and quantification of this compound in challenging sample matrices.

Applications in Chemical Synthesis and Material Science

Role as Building Blocks for Complex Molecules

As a polyfunctionalized scaffold, 4-Butyl-2,3,5,6-tetrachloropyridine provides multiple reaction sites for the construction of more elaborate molecular architectures. The chlorine atoms can be selectively or exhaustively substituted to introduce a wide range of functional groups.

The tetrachloropyridine framework is a valuable precursor for creating fused and polycyclic heterocyclic systems. Through sequential substitution and cyclization reactions, the pyridine (B92270) ring can be annulated with other rings. For instance, reaction with binucleophilic reagents can lead to the formation of new heterocyclic rings fused to the pyridine core.

The synthesis of complex heterocycles often relies on building blocks that contain multiple reactive sites. Polychlorinated pyridines can react with various nucleophiles to build intricate structures like pyrido[2,3-d]pyrimidines and 1,8-naphthyridines. researchgate.net A general strategy involves the displacement of one or more chloro-substituents by a nucleophile, which then carries a functional group that can participate in a subsequent intramolecular cyclization reaction. The development of new approaches for creating polycyclic fused heterocycles is an active area of research, with applications in medicinal chemistry and materials science. nih.gov

A representative reaction scheme is shown below, illustrating the potential of a polychlorinated pyridine to act as a precursor to a bicyclic system.

| Reactant 1 | Reactant 2 (Binucleophile) | Potential Heterocyclic Product | Reaction Type |

| This compound | Ethylenediamine | Butyl-dichloropiperazinopyridine | Nucleophilic Substitution / Cyclization |

| This compound | 2-Aminothiophenol | Butyl-dichlorobenzothiazolopyridine | Nucleophilic Substitution / Cyclization |

Pyridine and its derivatives are fundamental ligands in coordination chemistry and organometallic catalysis. The nitrogen atom of the pyridine ring acts as a Lewis base, coordinating to a wide variety of metal centers. The electronic properties of the resulting metal complex can be finely tuned by the substituents on the pyridine ring.

This compound can serve as a precursor to sophisticated ligands. The chlorine atoms can be substituted via cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings) to introduce other coordinating moieties, such as phosphines, other pyridyl groups (to form bipyridines), or carboxylates. The remaining chlorine atoms and the butyl group act as electronic and steric modulators, influencing the stability, solubility, and catalytic activity of the final organometallic complex. For example, replacing a chlorine atom with a diphenylphosphine (B32561) group would create a mixed N,P-type ligand suitable for various catalytic applications.

The primary application of this compound is as an intermediate for creating a diverse range of functionalized pyridines. The four chloro-groups are leaving groups that can be displaced by a wide array of nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic introduction of functionalities to build molecular complexity.

The regioselectivity of the substitution is influenced by the electronic activation of the ring positions and steric hindrance. The presence of the butyl group at the C4 position can direct incoming nucleophiles to the C2 and C6 positions. Common nucleophiles used in these transformations include alkoxides, thiolates, amines, and carbanions. The ability to perform sequential substitutions by carefully controlling reaction conditions allows for the creation of pyridines with multiple different substituents. Such polysubstituted pyridines are valuable in various fields, including pharmaceuticals and agrochemicals. uniurb.itorganic-chemistry.org

The table below summarizes potential transformations of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Product Class |

| Alkoxide | Sodium Methoxide (NaOMe) | Alkoxy-tetrachloropyridine |

| Thiolate | Sodium Thiophenolate (NaSPh) | Thioether-substituted pyridine |

| Amine | Piperidine (B6355638) | Amino-tetrachloropyridine |

| Cyanide | Sodium Cyanide (NaCN) | Cyano-tetrachloropyridine |

| Azide | Sodium Azide (NaN3) | Azido-tetrachloropyridine |

Precursors for Material Science Applications

The structural rigidity of the pyridine ring and the potential for multifunctionalization make this compound a promising starting material for advanced functional materials.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. The properties of MOFs, such as pore size, surface area, and chemical functionality, can be tailored by designing the organic linkers. nih.govacs.org Functionalized pyridine derivatives, particularly those bearing carboxylate groups, are widely used as linkers in MOF synthesis. nih.goviucr.org

This compound can be chemically modified to become a linker for MOF synthesis. For example, two of the chlorine atoms could be converted into carboxylic acid groups through reactions like lithiation followed by carboxylation, or via palladium-catalyzed carbonylation reactions. The resulting 4-butyl-pyridine dicarboxylic acid could then be used as a linker to build new MOFs. The butyl group would project into the pores of the MOF, modifying its hydrophobicity and influencing its interaction with guest molecules. The remaining chlorine atoms could also serve as sites for post-synthetic modification of the MOF, allowing for the introduction of further functionality. nih.gov

Functionalized pyridines can be incorporated into polymer backbones or as pendant groups to create materials with specific electronic, optical, or thermal properties. The reactivity of the C-Cl bonds in this compound allows it to be used as a monomer or cross-linking agent in polymerization reactions.

For example, through transition-metal-catalyzed cross-coupling reactions, it could be polymerized to form polypyridines, a class of conjugated polymers with interesting electronic properties. Alternatively, substitution of the chlorine atoms with polymerizable groups like vinyl or acrylate (B77674) functions would yield a monomer that can be incorporated into a variety of polymer scaffolds via standard polymerization techniques. The butyl group would enhance the solubility of these monomers and the resulting polymers in common organic solvents, facilitating processing. The silsesquioxane family of compounds represents another area where versatile precursors are used to generate functional materials, highlighting the general strategy of using well-defined molecular building blocks. mdpi.commdpi.com

Catalytic Applications of Derived Compounds

The development of new catalysts is a cornerstone of modern chemistry, enabling efficient and selective synthesis of complex molecules. Polychlorinated pyridines serve as versatile scaffolds for the synthesis of novel ligands for metal-catalyzed reactions. By replacing one or more chlorine atoms on the this compound ring with appropriate functional groups, it is possible to create a diverse range of ligands. These ligands can then be coordinated to a metal center, such as palladium, nickel, or copper, to generate catalytically active complexes.

The reactivity of the chlorine atoms on the pyridine ring towards nucleophilic substitution allows for the introduction of various coordinating groups. For instance, reaction with phosphines, amines, or thiols can yield P-, N-, or S-containing ligands. The electronic and steric properties of the resulting catalyst can be fine-tuned by varying the nature of the nucleophile and the substitution pattern on the pyridine ring.

One of the most significant areas where pyridine-based ligands have found extensive application is in palladium-catalyzed cross-coupling reactions. nih.gov These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Research Findings on Related Pyridine-Based Catalysts

Studies on various substituted pyridine ligands have demonstrated their effectiveness in a range of catalytic transformations. For example, Pd(II) complexes with 4-substituted pyridine ligands have been successfully employed as catalyst precursors in Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The electronic properties of the substituents on the pyridine ring have been shown to influence the catalytic activity of the corresponding palladium complexes. nih.gov

Furthermore, the synthesis of bipyridine ligands, which are crucial in catalysis and materials science, can be achieved through the reductive homocoupling of 2-halogenated pyridines using nickel catalysts. researchgate.net This suggests a potential route to dimeric structures derived from this compound that could serve as bidentate ligands.

The following table summarizes representative research findings on the catalytic applications of various pyridine-derived compounds, illustrating the potential for derivatives of this compound.

Table 1: Representative Catalytic Applications of Pyridine-Derived Ligands

| Catalyst/Ligand System | Reaction Type | Substrates | Key Findings |

| Pd(II) complexes with 4-substituted pyridine ligands | Suzuki-Miyaura Coupling | Aryl halides and boronic acids | Catalyst precursors provided excellent yields (>90%) for the cross-coupling product. researchgate.net |

| Pd(II) complexes with 4-substituted pyridine ligands | Heck Reaction | Aryl halides and alkenes | High GC yields (>90%) were obtained in most reactions, with some influence from the pyridine ring substituents. nih.gov |

| Nickel/ligand-free | Reductive Homocoupling | 2-Chloropyridines | Efficient dimerization to form bipyridines, important ligands in catalysis. researchgate.net |

| Pyridine-2-sulfinates with Palladium catalyst | Cross-Coupling | Aryl and heteroaryl halides | Overcomes limitations of Suzuki-Miyaura reactions with pyridine-based boronates, showing broad scope. |

| Mono(phosphinoamido)-ligated rare earth complexes | C-H Functionalization of Pyridines | Pyridines and imines/alkenes | Catalytic ortho-C(sp²)-H functionalization of pyridines to form aminoalkylated and alkylated products. |

The data clearly indicates that the modification of the pyridine core is a viable strategy for developing effective catalysts. The presence of the butyl group and four chlorine atoms on the starting molecule of this compound offers multiple sites for functionalization, allowing for the creation of a library of ligands with diverse steric and electronic profiles. These tailored ligands could then be used to modulate the activity and selectivity of metal catalysts for a wide array of chemical transformations.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Enhanced Selectivity and Sustainability

The development of efficient and environmentally benign methods for the synthesis of functionalized pyridines is a continuous endeavor in organic chemistry. acs.orgnih.govacs.orgnih.gov For a molecule like 4-butyl-2,3,5,6-tetrachloropyridine, future research will likely pivot towards strategies that offer high regioselectivity and incorporate principles of green chemistry.

Current approaches to pyridine (B92270) synthesis often involve multi-step procedures that may lack efficiency and generate significant waste. acs.org Future synthetic explorations for this compound could investigate one-pot or tandem reactions that construct the substituted pyridine core in a single, streamlined process. acs.orgnih.gov For instance, cascade reactions, which combine multiple transformations in a single operation without the isolation of intermediates, present an elegant and efficient alternative to traditional linear syntheses. acs.orgnih.gov

Moreover, the principles of sustainable chemistry are expected to heavily influence the design of new synthetic routes. This includes the use of renewable starting materials, such as converting glycerol (B35011) and ammonia (B1221849) over zeolite catalysts, to produce the pyridine backbone. rsc.org The development of reusable and non-toxic catalysts, for example, surface-modified vials acting as catalysts, could also offer a more sustainable approach to producing substituted pyridines. acs.org The direct C-H functionalization of a pre-formed butyl-tetrachloropyridine scaffold is another promising avenue, as it minimizes the generation of waste by avoiding the need for pre-functionalized starting materials. rsc.org

Deepening Mechanistic Understanding through Advanced Computational Models

The intricate electronic nature of polychlorinated pyridines necessitates a deep understanding of their reaction mechanisms to predict and control their reactivity. Advanced computational models, such as Density Functional Theory (DFT), are powerful tools for elucidating the intricacies of reaction pathways, transition states, and the influence of substituents on reactivity. nih.govnih.govrsc.orgrsc.orgnih.gov

Future computational studies on this compound will be crucial for understanding the interplay between the electron-withdrawing chlorine atoms and the electron-donating butyl group. These studies can predict the most likely sites for nucleophilic or electrophilic attack, providing invaluable guidance for the design of new reactions. nih.govrsc.org For example, computational analysis can determine the relative reactivity of the different positions on the pyridine ring towards chlorination or other substitution reactions. nih.govresearchgate.netresearchgate.net

Furthermore, computational models can shed light on the mechanisms of nucleophilic substitution reactions, a fundamental transformation for modifying the pyridine core. nih.govrsc.orgnih.gov By calculating the energy barriers for different potential pathways, researchers can identify the most favorable reaction conditions and predict the regioselectivity of a given transformation. nih.gov This in-silico approach can accelerate the discovery of new reactions and optimize existing ones, reducing the need for extensive empirical screening.

Exploration of New Reactivity Patterns and Functional Group Tolerances

The unique substitution pattern of this compound suggests a rich and largely unexplored reactivity profile. Future research will likely focus on systematically investigating its behavior in a variety of chemical transformations to unlock its potential as a versatile building block.

A key area of exploration will be the selective functionalization of the pyridine ring. Given the presence of four chlorine atoms, nucleophilic aromatic substitution (SNAr) reactions are expected to be a primary mode of reactivity. Research will aim to control the regioselectivity of these substitutions to replace one or more chlorine atoms with a wide range of nucleophiles, thereby introducing new functional groups. nih.govrsc.org The influence of the butyl group on the position of substitution will be a critical aspect to investigate. nih.gov

Beyond SNAr, the potential for C-H functionalization at the butyl group or any remaining C-H bonds on the pyridine ring (if any were present) would be an exciting avenue. rsc.org Modern catalytic methods could enable the direct introduction of new carbon-carbon or carbon-heteroatom bonds, further expanding the chemical space accessible from this starting material. nih.govresearchgate.net A thorough examination of the functional group tolerance of these new reactions will be essential to establish the utility of this compound as a robust synthetic intermediate. chemrxiv.orgresearchgate.net

Development of Advanced Analytical Techniques for Trace Analysis

The potential presence of this compound and its degradation products in environmental or biological matrices necessitates the development of sensitive and selective analytical methods for their detection and quantification at trace levels. nih.govsemanticscholar.orgepa.govijsrm.netnih.gov

Future analytical research will likely focus on the application of advanced chromatographic and spectrometric techniques. High-resolution gas chromatography (GC) coupled with mass spectrometry (MS), particularly GC-MS/MS, is expected to be a cornerstone for the analysis of this compound, offering both high separation efficiency and confident structural identification. nih.gov The development of specific extraction and clean-up procedures will be crucial to isolate the analyte from complex sample matrices and minimize interferences. epa.gov

For enhanced sensitivity and the ability to analyze a wider range of related compounds, techniques like comprehensive two-dimensional gas chromatography (GCxGC) coupled to time-of-flight mass spectrometry (TOF-MS) could be employed. semanticscholar.orgijsrm.net These methods provide superior resolving power, which is particularly important for separating isomeric compounds and detecting trace-level contaminants. Furthermore, the development of reference standards for this compound and its potential metabolites will be essential for accurate quantification in environmental and toxicological studies.

Investigations into Environmental Persistence under Diverse Conditions

Understanding the environmental fate of this compound is critical for assessing its potential ecological impact. Future research in this area will focus on its persistence, mobility, and degradation pathways in various environmental compartments, including soil, water, and air. tandfonline.comresearchgate.netcapes.gov.brresearchgate.net

Studies on the biodegradation of this compound will be of particular importance. Investigating its susceptibility to microbial degradation under both aerobic and anaerobic conditions will reveal whether microorganisms can break it down and what metabolites are formed in the process. researchgate.netnih.govnih.govcapes.gov.br The identification of bacterial or fungal strains capable of degrading polychlorinated pyridines could also open up possibilities for bioremediation strategies. nih.govnih.govcapes.gov.br

In addition to biodegradation, photodegradation is another key process that will require investigation. mdpi.comnih.govnih.govresearchgate.netpreprints.org The absorption of UV-Vis light, particularly in the presence of photosensitizers, could lead to the transformation of this compound into other compounds. nih.govpreprints.org Laboratory studies simulating environmental conditions will be necessary to determine the rates and products of photodegradation in water and on surfaces. The combined results of these biodegradation and photodegradation studies will provide a comprehensive picture of the environmental persistence of this compound and inform risk assessments.

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for 4-butyl-2,3,5,6-tetrachloropyridine, and how do reaction conditions impact yield?

- Methodology :

- Reduction of pentachloropyridine : Use manganese (Mn) dust as a reductant in ethyl alcohol with ammonium acetate (NH₄Ac) as a buffer. Maintain pH ~8.0 with ammonia and nitrogen protection at 65°C for 4 hours. This method achieves >99% yield and selectivity .

- Electrochemical reduction : Zinc-based catalysts in acetonitrile solvent under controlled potentials (e.g., -1.2 V vs. SCE) at 78°C. Optimize current density and electrolyte concentration to minimize byproducts .

Q. How can researchers characterize the purity and structural integrity of synthesized this compound?

- Analytical Techniques :

- Gas Chromatography (GC) : Quantify purity (>99.5% for "premium grade" per HG/T 6016-2022 standards) using flame ionization detection .

- Melting Point Analysis : Confirm identity (melting range: 90–94°C) via differential scanning calorimetry (DSC) .

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substitution patterns and detect impurities (e.g., residual solvents) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Handling Guidelines :

- Use fume hoods and personal protective equipment (PPE: gloves, goggles) due to toxicity risks (R20/21/22: harmful if inhaled, in contact with skin, or swallowed) .

- Avoid strong acids to prevent HCl release; store in airtight containers away from light and moisture .

- Neutralize waste with alkaline solutions (e.g., NaOH) before disposal to minimize environmental hazards .

Advanced Research Questions

Q. How do mechanistic pathways differ between Mn-mediated and Zn-catalyzed synthesis of this compound?

- Mechanistic Insights :

- Mn Reduction : Proceeds via a radical intermediate pathway, where Mn oxidizes to Mn²⁺, forming Mn₃O₄ hollow microspheres as a byproduct. The reaction favors mesoporous structures due to solvent templating .

- Zn Electrochemical Reduction : Involves electron transfer at the cathode, with Zn²⁺ ions acting as charge carriers. This method avoids acidic wastewater but requires precise control of electrode potential to prevent over-reduction .

Q. What strategies resolve contradictions in reported reaction yields when scaling up synthesis from lab to pilot plant?

- Troubleshooting Approaches :

- Mass Transfer Limitations : Optimize stirring rates and reactor geometry to ensure uniform mixing, especially in biphasic systems (e.g., ethanol/water) .

- Byproduct Formation : Monitor chlorinated intermediates (e.g., 3,5,6-trichloro-2-pyridinol) via HPLC-MS. Adjust pH and reaction time to suppress hydrolysis .

- Catalyst Deactivation : Regenerate Mn or Zn catalysts via acid washing (HCl for Mn; HNO₃ for Zn) to restore activity .

Q. How can this compound be functionalized for novel applications in materials science?

- Advanced Functionalization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.